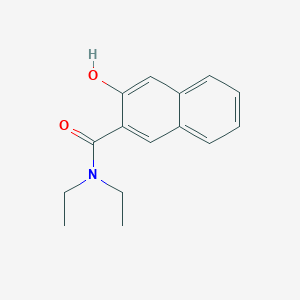

N,N-diethyl-3-hydroxy-2-naphthamide

Descripción general

Descripción

N,N-diethyl-3-hydroxy-2-naphthamide, also known as DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture (USDA) and has since become one of the most effective insect repellents on the market. DEET is a colorless to yellowish liquid with a slightly sweet odor and is used to repel a wide range of insects, including mosquitoes, ticks, fleas, and biting flies.

Aplicaciones Científicas De Investigación

Organic Chemistry Applications

Diastereoisomeric Atropisomers Synthesis : The compound has been utilized in the synthesis of diastereoisomeric atropisomers, specifically in the creation of stable atropisomers from 2-substituted N,N-diethyl or N,N-diisopropyl 1-naphthamides (Bowles, Clayden, & Tomkinson, 1995).

Formation of Fusarubin Carbon Skeleton : Another research highlighted the preparation of a compound with a fusarubin carbon skeleton using N,N-diethyl-3-(2-hydroxypropyl)-1,4,5,6,8-pentamethoxy-2-naphthamide (Tanoue & Terada, 1992).

Biochemistry and Pharmacology

Interaction with DNA and Proteins : Research on N-hydroxy-1-naphthylamine, a related compound, has demonstrated its ability to react with nucleic acids and protein, forming covalently bound derivatives (Kadlubar, Miller, & Miller, 1978).

Neurofibrillary Tangles and Beta-Amyloid Plaques Localization : In Alzheimer's disease research, derivatives of N,N-diethyl-3-hydroxy-2-naphthamide have been used in conjunction with positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living patients (Shoghi-Jadid et al., 2002).

Materials Science

Mercury Ions Sensing : The compound has been used to develop a fluorescent “turn-off” colorimetric sensor for Hg2+ ions in aqueous solution (Kanagaraj et al., 2014).

Catalysis in Organic Reactions : It has also been applied in the field of organic synthesis, such as in the enantioselective copper-catalyzed electrophilic dearomative azidation of β-naphthols (Wang et al., 2019).

Environmental Science

- Toxic Action in Plants : Research has been conducted to understand the mode of toxic action of N-phenyl-2-naphthylamine, a compound related to N,N-diethyl-3-hydroxy-2-naphthamide, in plants, indicating specific phytotoxic properties (Altenburger et al., 2006).

These research applications demonstrate the versatility of N,N-diethyl-3-hydroxy-2-naphthamide in various scientific fields, contributing to advancements in synthetic chemistry, biochemistry, materials science, and environmental science.

Organic Chemistry Applications

Diastereoisomeric Atropisomers Synthesis : The compound has been utilized in the synthesis of diastereoisomeric atropisomers, specifically in the creation of stable atropisomers from 2-substituted N,N-diethyl or N,N-diisopropyl 1-naphthamides (Bowles, Clayden, & Tomkinson, 1995).

Formation of Fusarubin Carbon Skeleton : Another research highlighted the preparation of a compound with a fusarubin carbon skeleton using N,N-diethyl-3-(2-hydroxypropyl)-1,4,5,6,8-pentamethoxy-2-naphthamide (Tanoue & Terada, 1992).

Biochemistry and Pharmacology

Interaction with DNA and Proteins : Research on N-hydroxy-1-naphthylamine, a related compound, has demonstrated its ability to react with nucleic acids and protein, forming covalently bound derivatives (Kadlubar, Miller, & Miller, 1978).

Neurofibrillary Tangles and Beta-Amyloid Plaques Localization : In Alzheimer's disease research, derivatives of N,N-diethyl-3-hydroxy-2-naphthamide have been used in conjunction with positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living patients (Shoghi-Jadid et al., 2002).

Materials Science

Mercury Ions Sensing : The compound has been used to develop a fluorescent “turn-off” colorimetric sensor for Hg2+ ions in aqueous solution (Kanagaraj et al., 2014).

Catalysis in Organic Reactions : It has also been applied in the field of organic synthesis, such as in the enantioselective copper-catalyzed electrophilic dearomative azidation of β-naphthols (Wang et al., 2019).

Environmental Science

- Toxic Action in Plants : Research has been conducted to understand the mode of toxic action of N-phenyl-2-naphthylamine, a compound related to N,N-diethyl-3-hydroxy-2-naphthamide, in plants, indicating specific phytotoxic properties (Altenburger et al., 2006).

Propiedades

IUPAC Name |

N,N-diethyl-3-hydroxynaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-3-16(4-2)15(18)13-9-11-7-5-6-8-12(11)10-14(13)17/h5-10,17H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQMKOMJMKLPFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC2=CC=CC=C2C=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-3-hydroxynaphthalene-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-bromophenoxy)acetyl]-4-(4-ethoxybenzyl)piperazine oxalate](/img/structure/B4989504.png)

![2-[(4-methyl-1,1-dioxido-2,5-dihydro-3-thienyl)thio]-1H-benzimidazole](/img/structure/B4989520.png)

![5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4989535.png)

![N-(4-chlorobenzyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4989543.png)

![5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B4989562.png)

![2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4989568.png)

![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4989572.png)

![methyl 7-(2-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4989600.png)